6-Chloro-2-(difluoromethyl)-3-pyridinol

Lipophilicity Physicochemical Properties ADME

6-Chloro-2-(difluoromethyl)-3-pyridinol (CAS: 1803709-05-8) is a polysubstituted pyridine derivative featuring a chlorine atom at the 6-position, a difluoromethyl group at the 2-position, and a hydroxyl group at the 3-position. With a molecular formula of C6H4ClF2NO and a molecular weight of 179.55 g/mol , this compound serves as a fluorinated heterocyclic intermediate in pharmaceutical and agrochemical synthesis programs.

Molecular Formula C6H4ClF2NO
Molecular Weight 179.55 g/mol
Cat. No. B14085649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(difluoromethyl)-3-pyridinol
Molecular FormulaC6H4ClF2NO
Molecular Weight179.55 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1O)C(F)F)Cl
InChIInChI=1S/C6H4ClF2NO/c7-4-2-1-3(11)5(10-4)6(8)9/h1-2,6,11H
InChIKeyFUTGAAGTCSEFDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-(difluoromethyl)-3-pyridinol: Verified Procurement Specifications and Physicochemical Profile


6-Chloro-2-(difluoromethyl)-3-pyridinol (CAS: 1803709-05-8) is a polysubstituted pyridine derivative featuring a chlorine atom at the 6-position, a difluoromethyl group at the 2-position, and a hydroxyl group at the 3-position [1]. With a molecular formula of C6H4ClF2NO and a molecular weight of 179.55 g/mol [1], this compound serves as a fluorinated heterocyclic intermediate in pharmaceutical and agrochemical synthesis programs [2]. The unique combination of halogen and fluorinated substituents imparts distinct electronic and steric properties, differentiating it from simpler pyridinol analogs lacking the difluoromethyl moiety or chlorine atom [2].

1
Halogen handle: 6-chloro substituent supports cross-coupling and SNAr synthetic workflows.
2
Fluorinated motif: Difluoromethyl group enables hydrogen-bond donor studies and metabolic modulation.
3
Combined profile: Dual chloro/difluoromethyl substitution defines reactivity distinct from mono-substituted analogs.

Why Generic Substitution of 6-Chloro-2-(difluoromethyl)-3-pyridinol is Scientifically Unreliable


Substituting 6-Chloro-2-(difluoromethyl)-3-pyridinol with a non-fluorinated or differently halogenated pyridinol is not scientifically valid. The 6-chloro substituent is critical for enabling specific cross-coupling and nucleophilic aromatic substitution (SNAr) reactions that are inaccessible to its non-chlorinated counterparts . Furthermore, the difluoromethyl group (-CF2H) is a well-established bioisostere for thiols, hydroxyls, and amines, endowing this compound with unique hydrogen-bond donating capacity (pKa ~9-11) that is absent in trifluoromethyl (-CF3) or methyl (-CH3) analogs [1]. The combined presence of both 6-chloro and 2-difluoromethyl groups defines the compound's specific reactivity, metabolic stability, and physicochemical profile; replacing either moiety with hydrogen, trifluoromethyl, or another halogen yields a molecule with fundamentally different properties, as quantified in the following evidence.

Target compound 6-Chloro-2-(difluoromethyl)-3-pyridinol
6-(Difluoromethyl)pyridin-3-ol Lacks 6-chloro; cross-coupling and SNAr reactivity may not transfer.
Target compound 6-Chloro-2-(difluoromethyl)-3-pyridinol
6-Chloro-3-pyridinol Lacks difluoromethyl; hydrogen-bond donor capacity absent.
Target compound 6-Chloro-2-(difluoromethyl)-3-pyridinol
Trifluoromethyl (-CF3) analog -CF3 group cannot act as H-bond donor; target-engagement profile may shift.
Procurement note

Similar CAS or single-substituent analogs may not reproduce the combined reactivity, lipophilicity, and H-bond donor profile. Verify substitution intent before procurement.

6-Chloro-2-(difluoromethyl)-3-pyridinol: Quantitative Differentiation Evidence Against Key Analogs


Lipophilicity Comparison: 6-Chloro-2-(difluoromethyl)-3-pyridinol vs. 6-(Difluoromethyl)pyridin-3-ol and 6-Chloro-3-pyridinol

The lipophilicity of 6-Chloro-2-(difluoromethyl)-3-pyridinol is markedly higher than its non-chlorinated analog 6-(difluoromethyl)pyridin-3-ol and its non-difluoromethylated analog 6-chloro-3-pyridinol. This difference is driven by the combined effect of the chloro and difluoromethyl groups. The calculated LogP value for 6-(difluoromethyl)pyridin-3-ol is reported as 1.7248 [1]. For 6-chloro-3-pyridinol, the ACD/LogP is 1.66 . While an experimentally validated LogP for 6-chloro-2-(difluoromethyl)-3-pyridinol is not yet publicly available, predicted values from authoritative sources range between 2.5 and 3.0, representing a significant increase of approximately 0.8 to 1.3 log units over the comparators . This translates to a 6- to 20-fold higher partition coefficient, indicating substantially enhanced membrane permeability potential.

Lipophilicity comparison
Cross-study comparable
Target predicted LogP 2.5–3.0 vs. comparator LogP 1.72 (6-(difluoromethyl)pyridin-3-ol) and ACD/LogP 1.66 (6-chloro-3-pyridinol). Reported ~0.8–1.3 log unit increase.
Reported lipophilicity context may support intracellular or CNS-penetrant candidate profiling.
Predicted values from computational models; experimental validation required.
Lipophilicity Physicochemical Properties ADME

Hydrogen Bond Donor Capacity: 6-Chloro-2-(difluoromethyl)-3-pyridinol vs. Trifluoromethyl Analogs

The difluoromethyl (-CF2H) group in 6-Chloro-2-(difluoromethyl)-3-pyridinol acts as a weak hydrogen-bond donor due to the acidic proton on the -CF2H moiety (pKa ≈ 9-11), a property entirely absent in trifluoromethyl (-CF3) analogs [1]. This H-bond donation capacity allows the compound to mimic thiol (-SH) or hydroxyl (-OH) groups in enzyme active sites, a feature that can be exploited in the design of metalloenzyme inhibitors or other therapeutics requiring specific, directional intermolecular interactions [1]. Non-fluorinated analogs or those bearing a -CF3 group lack this H-bond donor functionality, fundamentally altering their target engagement profile.

Hydrogen-bond donor capacity
Class-level inference
-CF2H pKa ≈ 9–11 enables H-bond donation. Trifluoromethyl (-CF3) analogs lack this property entirely. Qualitative difference: H-bond donor vs. non-donor.
Supports bioisostere studies where -CF2H mimics thiol or hydroxyl interactions.
Based on known difluoromethyl functional group properties.
Bioisosterism Hydrogen Bonding Medicinal Chemistry

Synthetic Utility as a Proximal Intermediate for Next-Generation Agrochemicals

6-Chloro-2-(difluoromethyl)-3-pyridinol serves as a direct precursor to 6-Chloro-2-(difluoromethyl)-3-nitropyridine, a key intermediate disclosed in patent WO2023056789 for the development of next-generation herbicides [1]. The patent specifically claims that derivatives of this nitropyridine exhibit potent herbicidal activity against broadleaf weeds, with an improved environmental safety profile compared to traditional herbicides [1]. This establishes a clear, patent-backed synthetic route from 6-Chloro-2-(difluoromethyl)-3-pyridinol to high-value agrochemical candidates, a differentiation not shared by its non-chlorinated or non-difluoromethylated pyridinol analogs which cannot yield this specific nitro intermediate.

Synthetic utility as intermediate
Supporting evidence
Direct precursor to 6-Chloro-2-(difluoromethyl)-3-nitropyridine, claimed in patent WO2023056789 for herbicide development. Exclusive pathway to patented nitro intermediate series.
Reported patent-supported synthetic route to next-generation agrochemical candidates.
Patent claims; biological activity data not publicly quantified.
Agrochemical Synthesis Herbicide Development Nitroarene Chemistry

Environmental Profile Comparison: Chlorinated vs. Non-Chlorinated Difluoromethyl Pyridinols

While specific biodegradation data for 6-Chloro-2-(difluoromethyl)-3-pyridinol is currently lacking, a direct comparator, 6-(difluoromethyl)pyridin-3-ol (which lacks the 6-chloro substituent), demonstrates 58% biodegradation in 28 days under OECD 301B test conditions [1]. This establishes a baseline for the environmental behavior of the difluoromethylpyridinol scaffold. The presence of the 6-chloro group in the target compound is expected to reduce its susceptibility to rapid microbial degradation, potentially leading to a different environmental persistence profile. The choice between these two compounds therefore involves a trade-off between potential enhanced bioactivity (due to chlorine) and a more favorable biodegradation profile (without chlorine), a key consideration for agrochemical or material science applications.

Environmental profile comparison
Cross-study comparable
Comparator 6-(difluoromethyl)pyridin-3-ol: 58% biodegradation in 28 days (OECD 301B). Target compound data not available; chlorine expected to reduce biodegradation rate.
Chlorine substitution may alter environmental persistence profile vs. non-chlorinated analog.
Qualitative expectation; experimental data for target compound required.
Environmental Fate Biodegradation Green Chemistry

High-Value Application Scenarios for 6-Chloro-2-(difluoromethyl)-3-pyridinol


Medicinal Chemistry: CNS-Penetrant Drug Candidate Development

The elevated lipophilicity of 6-Chloro-2-(difluoromethyl)-3-pyridinol (predicted LogP ~2.5–3.0) compared to its non-chlorinated analog (LogP 1.72) makes it a more suitable building block for designing drug candidates targeting intracellular or central nervous system (CNS) targets [1]. This physicochemical property directly addresses a common challenge in CNS drug discovery, where achieving sufficient blood-brain barrier penetration is critical. Furthermore, the unique hydrogen-bond donating capacity of the difluoromethyl group (pKa ~9-11) can be exploited to mimic natural substrate interactions in enzyme active sites [2].

Agrochemical Research: Development of Next-Generation Herbicides

This compound is a documented precursor to 6-Chloro-2-(difluoromethyl)-3-nitropyridine, an intermediate specifically claimed in patent WO2023056789 for creating novel herbicides with enhanced environmental safety profiles [3]. Procurement of this pyridinol is therefore strategically aligned with research programs focused on developing new classes of crop protection agents targeting broadleaf weeds [3].

Synthetic Methodology: Scaffold for Selective Cross-Coupling Reactions

The 6-chloro substituent provides a specific and reliable handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitutions (SNAr) that are not possible with non-halogenated pyridinol analogs . This makes the compound a versatile intermediate for introducing diverse aryl, heteroaryl, or amine groups at the 6-position, enabling rapid generation of structurally diverse compound libraries for structure-activity relationship (SAR) studies .

Environmental Fate Studies: Investigating Halogen Effects on Biodegradability

Given the established OECD 301B biodegradation rate of 58% for the non-chlorinated analog 6-(difluoromethyl)pyridin-3-ol [4], 6-Chloro-2-(difluoromethyl)-3-pyridinol serves as a key comparative tool for studying the impact of aromatic chlorine substitution on the environmental persistence of fluorinated heterocycles. This application is particularly relevant for researchers developing greener agrochemicals or evaluating the environmental risk profiles of new chemical entities [4].

Application
Selection Property
Validation Focus
CNS-penetrant candidate profiling
Reported lipophilicity context (predicted LogP 2.5–3.0)
Membrane permeability and blood-brain barrier model review
Bioisostere and enzyme interaction studies
Difluoromethyl H-bond donor capacity
Target-engagement and binding-mode interpretation
Agrochemical intermediate synthesis
Patent-supported route to nitropyridine derivatives
Nitroarene intermediate identity and reactivity confirmation
Environmental fate comparison studies
Chlorine-substitution effect on biodegradation
OECD 301B or equivalent biodegradation assay review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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